5-Chloro-2-(4-chlorophenyl)benzimidazole
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Overview
Description
5-Chloro-2-(4-chlorophenyl)benzimidazole is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, which is known for its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chlorophenyl)benzimidazole typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-chlorophenyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5-Chloro-2-(4-chlorophenyl)benzimidazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-chlorophenyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid
- 6-chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde
Uniqueness
5-Chloro-2-(4-chlorophenyl)benzimidazole is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. The presence of the benzimidazole ring system, along with the chlorine substituents, makes it a versatile compound with a wide range of applications in various fields.
Properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLKFFOXFNQDQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327447 |
Source
|
Record name | 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69498-30-2 |
Source
|
Record name | 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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